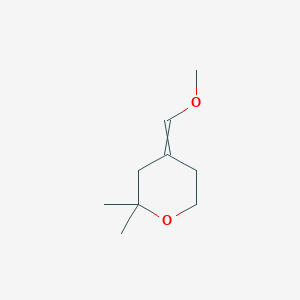
4-(Methoxymethylidene)-2,2-dimethyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethylidene)-2,2-dimethyloxane is an organic compound with a unique structure that includes a methoxymethylidene group attached to a dimethyloxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethylidene)-2,2-dimethyloxane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyloxane with methoxymethylidene chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxymethylidene)-2,2-dimethyloxane can undergo various types of chemical reactions, including:
Oxidation: The methoxymethylidene group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce methylene derivatives.
Applications De Recherche Scientifique
4-(Methoxymethylidene)-2,2-dimethyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Methoxymethylidene)-2,2-dimethyloxane involves its interaction with specific molecular targets. The methoxymethylidene group can act as a reactive site for various biochemical reactions. The pathways involved may include enzyme-mediated transformations and interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetone: Similar in structure but with different functional groups.
4-Methoxyamphetamine: Shares the methoxy group but has a different core structure.
Uniqueness
4-(Methoxymethylidene)-2,2-dimethyloxane is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-(methoxymethylidene)-2,2-dimethyloxane |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-8(7-10-3)4-5-11-9/h7H,4-6H2,1-3H3 |
Clé InChI |
RCMCALCRPHTCHU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=COC)CCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















